3-Phenylpropanoic anhydride
Overview
Description
3-Phenylpropanoic anhydride is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.3337 g/mol It is a derivative of 3-phenylpropanoic acid and is characterized by the presence of an anhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropanoic anhydride can be synthesized through the reaction of 3-phenylpropanoic acid with acetic anhydride or other acylating agents under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to yield 3-phenylpropanoic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the anhydride group is replaced by other functional groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Requires nucleophiles such as amines or alcohols.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Produces 3-phenylpropanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Results in the formation of 3-phenylpropanol.
Scientific Research Applications
3-Phenylpropanoic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylpropanoic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The anhydride group is highly reactive and can undergo nucleophilic attack, resulting in the cleavage of the anhydride bond and the formation of new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- 3-Phenylpropionic acid
Comparison: 3-Phenylpropanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid and alcohol counterparts. While 3-phenylpropanoic acid and 3-phenylpropanol are primarily involved in acid-base and oxidation-reduction reactions, respectively, the anhydride undergoes a broader range of reactions, including hydrolysis and substitution .
Properties
IUPAC Name |
3-phenylpropanoyl 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAHPYZABTWPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515521 | |
Record name | 3-Phenylpropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-96-1 | |
Record name | 3-Phenylpropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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